1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core fused with a sulfonyl group at position 6, linked to a piperidine moiety substituted with a 1,3,4-thiadiazol-2-yloxy group. Its structure combines aromatic ether, sulfonamide, and heterocyclic functionalities, making it relevant to pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-25(20,12-1-2-13-14(9-12)22-8-7-21-13)18-5-3-11(4-6-18)23-15-17-16-10-24-15/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPCMNJZXUIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉N₃O₅S |
| Molecular Weight | 385.42 g/mol |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant anti-inflammatory effects. In particular, in vivo models demonstrated that these compounds can reduce edema in carrageenan-induced paw edema tests by up to 68.76% at higher doses .
- Antimicrobial Activity : Compounds containing thiadiazole rings are known for their antimicrobial properties. Research has indicated that they can inhibit the growth of various bacterial strains, although specific data on this compound is limited.
- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .
- Modulation of Cellular Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation, potentially leading to reduced tumor growth in cancer models.
Case Study: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory potential of various thiadiazole derivatives, including those similar to our compound. The results indicated:
- Erythrocyte Membrane Stabilization : At a concentration of 100 ppm, derivatives showed stabilization percentages ranging from 48.89% to 66.78% across different compounds.
- Acute Toxicity Studies : The maximum tolerated dose was identified as 2000 mg/kg in animal models, indicating a favorable safety profile for further studies .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of related compounds:
| Compound Name | Anti-inflammatory Activity (%) | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl) | Up to 68.76% | Moderate | Moderate |
| Thiadiazole Derivative A | 50.05% | High | High |
| Thiadiazole Derivative B | 55.61% | Moderate | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycles :
- The target compound and ’s analog share the benzodioxine sulfonyl group, but differ in the attached heterocycle (thiadiazole vs. hydroxypyrrolidine-carboxylic acid). Thiadiazole derivatives are often associated with antimicrobial or kinase inhibitory activity, while carboxylic acids may enhance solubility .
- ’s compound replaces sulfonyl with a ketone and pyrrolidine-phenyl group, likely altering lipophilicity and receptor binding .
Substituent Impact :
- Piperidine derivatives with imidazopyridazine ( ) or oxadiazole-thioether ( ) substituents exhibit higher molecular weights (~408 g/mol) compared to simpler analogs. These groups may improve metabolic stability or target selectivity .
Conversely, and 7 highlight available analogs, indicating sustained research interest .
Physicochemical and Bioactivity Considerations
- Solubility : The hydroxypyrrolidine-carboxylic acid analog ( ) likely has enhanced aqueous solubility due to polar groups, whereas the phenyl-pyrrolidine derivative ( ) may be more lipophilic .
Q & A
Q. What are the key steps in synthesizing 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Formation of the benzodioxine-sulfonyl intermediate : Start with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, reacting it with a piperidine derivative under nucleophilic substitution conditions (e.g., DMF as solvent, LiH as base) .
Introduction of the thiadiazolyloxy group : React the sulfonated piperidine with 1,3,4-thiadiazol-2-ol via Mitsunobu coupling or nucleophilic aromatic substitution, using catalysts like triphenylphosphine and DIAD .
Optimization : Adjust reaction temperature (60–80°C for thiadiazole coupling), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for nucleophilic steps) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .
Q. What spectroscopic techniques are essential for characterizing this compound, and how can contradictions in spectral data be resolved?
Methodological Answer:
- 1H-NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and benzodioxine (δ 6.8–7.2 ppm). Discrepancies in integration ratios may arise from rotational isomers; use variable-temperature NMR to resolve .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and thiadiazole C=N at 1600 cm⁻¹. Overlapping peaks can be deconvoluted using Fourier self-deconvolution .
- Mass Spectrometry (EI-MS) : Compare observed molecular ion peaks with theoretical values. Contradictions due to fragmentation can be addressed via high-resolution MS (HRMS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzodioxine and thiadiazole moieties?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzodioxine ring. For the thiadiazole moiety, vary substituents at the 5-position (e.g., methyl, phenyl) .
- Biological Assays : Test analogs against bacterial strains (e.g., S. aureus, E. coli) using MIC assays. Correlate substituent effects with activity trends (Table 1).
- Statistical Analysis : Apply multivariate regression to quantify substituent contributions to bioactivity .
Q. Table 1: Example SAR Data for Analogous Compounds
| Substituent (Benzodioxine) | Substituent (Thiadiazole) | MIC (μg/mL) |
|---|---|---|
| -SO₂CH₃ | -OCH₃ | 8.2 |
| -NO₂ | -CH₃ | 12.5 |
| -Cl | -Ph | 5.6 |
Q. What methodological approaches are recommended for resolving discrepancies in biological activity data across different studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., broth microdilution for antibacterial studies) and cell lines to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values) and apply mixed-effects models to identify outliers or confounding factors (e.g., solvent choice) .
- Mechanistic Profiling : Use fluorescence-based assays to confirm target engagement (e.g., binding to bacterial dihydrofolate reductase) .
Q. How can factorial design be applied to optimize multi-step synthesis?
Methodological Answer:
- Screening Experiments : Use a 2³ factorial design to test factors: temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), and catalyst loading (1 eq vs. 1.2 eq). Measure yield and purity as responses .
- Response Surface Methodology (RSM) : After identifying critical factors (e.g., solvent), apply central composite design to pinpoint optimal conditions (e.g., 70°C, DMF with 1.1 eq catalyst) .
- AI Integration : Train machine learning models on historical reaction data to predict optimal conditions for novel analogs .
Q. What computational strategies are effective in predicting binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate docking poses with MD simulations (GROMACS) .
- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
